2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
The compound 2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core substituted at the 3- and 5-positions with phenyl groups and at the 7-position with a 2-methylimidazole moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
2-methyl-7-(2-methylimidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-22(19-11-7-4-8-12-19)23-25-20(18-9-5-3-6-10-18)15-21(28(23)26-16)27-14-13-24-17(27)2/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIVZXUYZQKGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo-pyrimidine core with additional methyl and phenyl substituents that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. A notable study highlighted the compound's ability to inhibit Aurora-A kinase, a critical regulator in cell division and a target for cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. The inhibition of kinases such as Aurora-A leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the imidazole moiety may contribute to enhanced binding affinity through hydrogen bonding interactions with target proteins.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell type .
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound in vivo. In one study, mice bearing xenograft tumors were treated with the compound at varying doses. The results showed a significant reduction in tumor size compared to control groups, suggesting that this compound may be a promising candidate for further development as an anticancer agent.
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Chemical Formula | C19H18N4 |
| Antitumor Activity | Yes |
| IC50 (Cancer Cell Lines) | 10 - 30 µM |
| Mechanism of Action | Aurora-A kinase inhibition |
| In Vivo Efficacy | Significant tumor reduction |
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position of pyrazolo[1,5-a]pyrimidines is critical for modulating biological activity. Key analogs include:
Key Observations :
- Trifluoromethyl groups (CF₃) enhance kinase inhibition due to strong electron-withdrawing effects and hydrophobic interactions .
- Imidazole derivatives (e.g., target compound, Pir-9-8) may target enzymes requiring metal cofactors (e.g., cytochrome P450) .
- Oxo groups (as in MK13) reduce aromaticity but introduce hydrogen-bonding sites .
Substituent Effects at 3- and 5-Positions
The 3- and 5-positions are often substituted with aryl or heteroaryl groups to optimize steric and electronic properties:
Key Observations :
Kinase Inhibition
Antimicrobial and Antitumor Activity
- Arylazo Derivatives : Show broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values <20 µg/mL .
- Cationic Imidazolium Derivatives (Pir-9-7) : Disrupt cancer cell membranes via electrostatic interactions, showing cytotoxicity against MCF-7 and HCT-116 cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
